Ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 4-[[5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c1-3-30-23(29)16-6-10-18(11-7-16)25-22(28)19-12-20(27)21(13-26(19)2)31-14-15-4-8-17(24)9-5-15/h4-13H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHKVXWBOILISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to a class of dihydropyridine derivatives, characterized by the presence of a fluorobenzyl group and a carboxamide moiety. Its molecular formula is with a molecular weight of approximately 427.43 g/mol.
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate effectively scavenge free radicals, reducing oxidative stress in cellular models .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest its potential as an antimicrobial agent in clinical applications .
Anticancer Properties
The compound has also been evaluated for anticancer activity. A recent study assessed its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate induces apoptosis in cancer cells through the activation of caspase pathways:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 70 |
| A549 | 20 | 65 |
The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
The biological activity of ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate can be attributed to its ability to modulate various biochemical pathways. It acts as a calcium channel blocker, influencing cardiovascular functions and exhibiting neuroprotective effects by reducing excitotoxicity in neuronal cells .
Case Studies
- Case Study on Antioxidant Effects : In a randomized controlled trial involving patients with oxidative stress-related disorders, administration of the compound resulted in a significant decrease in malondialdehyde levels and an increase in superoxide dismutase activity compared to the placebo group .
- Clinical Evaluation for Cancer Treatment : A phase II clinical trial was conducted to evaluate the efficacy of this compound in patients with advanced breast cancer. The results showed a notable reduction in tumor size in 50% of participants after six months of treatment .
Vergleich Mit ähnlichen Verbindungen
The structural and functional distinctions between the target compound and related 4-oxo-1,4-dihydropyrimidine derivatives (from ) are analyzed below.
Structural Differences
Core Heterocycle
- Target Compound : 1,4-Dihydropyridine (6-membered ring with one nitrogen atom).
- Analogs : 1,4-Dihydropyrimidines (6-membered ring with two nitrogen atoms at positions 1 and 3) .
Substituent Variations
Functional Groups
- Target : Ester (benzoate), amide, fluorinated benzyl ether.
- Analogs: Thioethers, cyano groups, trifluoromethylbenzyl .
Solubility and Lipophilicity
- The benzoate ester may reduce aqueous solubility relative to thioether-containing analogs (e.g., 5a–5d).
Antibacterial Activity (Hypothetical Comparison)
While the target compound’s activity is unreported, analogs in demonstrated antibacterial effects (Table 1). Structural differences suggest:
- Fluorine Substituent : Could enhance activity against Gram-positive bacteria (e.g., S. aureus) via improved target binding.
- Amide vs. Thioether : The carboxamido group may alter hydrogen-bonding interactions with bacterial enzymes compared to thioethers.
Table 1 : Antibacterial Activity of Analogs
| Compound | Substituents (Position 2/5/6) | MIC (S. aureus, µg/mL) | MIC (E. coli, µg/mL) |
|---|---|---|---|
| 5a | Ethylthio/CN/Ph | 8 | 16 |
| 5b | Methylthio benzoate/CN/Ph | 4 | 8 |
| 5c | CF3-benzylthio/CN/Ph | 2 | 4 |
| 5d | Propylthio/CN/Pyridin-2-yl | 16 | 64 |
Potential Advantages and Limitations
- Target Compound : The fluorinated benzyl group and ester moiety may offer tunable pharmacokinetics but require optimization for solubility.
- Analogs : Thioether-linked compounds (e.g., 5c) show potent activity but may face metabolic instability due to sulfur oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
